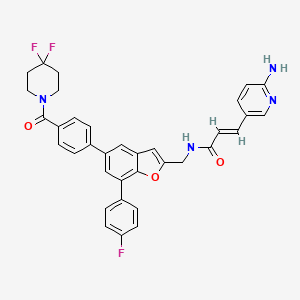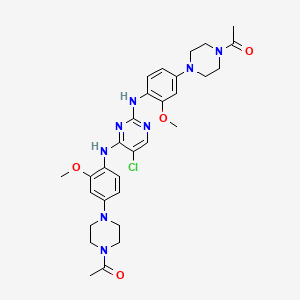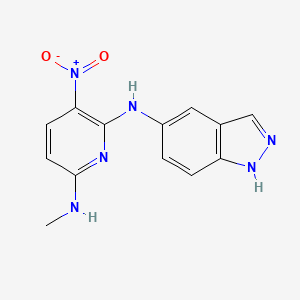
Lanifibranor
Descripción general
Descripción
Lanifibranor is an orally-available small molecule developed by Inventiva Pharma . It is designed to induce anti-fibrotic, anti-inflammatory, and beneficial metabolic changes in the body by activating each of the three PPAR isoforms, known as PPARα, PPARδ, and PPARɣ . PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor family that regulate the expression of genes . Lanifibranor is the only pan-PPAR agonist in clinical development .
Molecular Structure Analysis
Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .Chemical Reactions Analysis
Lanifibranor is a pan peroxisome proliferator-activated receptor (PPAR) agonist with EC50s of 1.5, 0.87, and 0.21 μM for human PPARα, PPARσ, and PPARγ, respectively .Physical And Chemical Properties Analysis
Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .Aplicaciones Científicas De Investigación
Treatment of NASH and Type 2 Diabetes
Lanifibranor has shown efficacy in improving markers of cardiometabolic health in patients with Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes . It has been found to improve liver histology and metabolic-immune markers of NASH .
Improvement of Adiponectin Levels
Adiponectin (ADP) is an adipokine which improves insulin resistance, lipid metabolism, inflammation, and fibrosis . Lanifibranor significantly improves ADP levels, and this improvement is correlated with markers of cardiometabolic health in patients with Type 2 Diabetes and prediabetes .
Improvement of Glycemic Control
Lanifibranor has been found to improve glycemic control in patients with impaired glycemic control and NASH .
Improvement of Lipid Metabolism
Lanifibranor has been associated with improvements in lipid metabolism . It has been found to improve triglycerides, HDL-C, and apolipoproteins .
Reduction of Systemic Inflammation
Lanifibranor has been found to reduce systemic inflammation . It has been associated with improvements in hs-CRP and ferritin .
Improvement of Blood Pressure
Lanifibranor has been found to improve diastolic blood pressure .
Reduction of Hepatic Steatosis
Lanifibranor has been found to reduce hepatic steatosis . It has been associated with improvements in imaging and histological grading of hepatic steatosis .
Improvement of Cardiometabolic Health in MASH Patients
Lanifibranor improves cardiometabolic health in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH), who have poor cardiometabolic health and cardiovascular events as major mortality cause .
Mecanismo De Acción
Lanifibranor acts by activating each of the three PPAR isoforms, known as PPARα, PPARδ, and PPARɣ . This activation plays a role in regulating each of the four components of NASH: metabolism, steatosis, inflammation and ballooning, and fibrosis . It is believed that this pan-PPAR approach provides a combination of anti-fibrotic, anti-inflammatory, and beneficial metabolic effects that cannot be obtained with single and dual PPAR agonists .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQIFQRNZIEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanifibranor | |
CAS RN |
927961-18-0 | |
| Record name | Lanifbranor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanifibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANIFIBRANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of Lanifibranor?
A1: Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ [, ].
Q2: How does Lanifibranor's activation of PPARs lead to its therapeutic effects?
A2: PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, ]. By activating these receptors, Lanifibranor modulates the expression of genes involved in these pathways, leading to improvements in metabolic and inflammatory parameters [, ].
Q3: Which PPAR subtype is most crucial for Lanifibranor's beneficial effects on cardiometabolic health?
A3: While Lanifibranor activates all three PPAR subtypes, studies suggest that its ability to enhance adiponectin levels, a key regulator of insulin resistance and cardiovascular health, is particularly important []. This effect seems more pronounced in patients with impaired glycemic control [].
Q4: Does Lanifibranor require nitric oxide or endothelial function for its vasodilatory effects?
A4: Research indicates that Lanifibranor's vasodilatory effects are independent of nitric oxide and endothelium. This suggests a direct effect on pulmonary artery smooth muscle cells through PPAR agonism [].
Q5: What is the molecular formula and weight of Lanifibranor?
A5: Unfortunately, the provided research excerpts do not disclose the specific molecular formula and weight of Lanifibranor.
Q6: Is there any information available regarding the spectroscopic data for Lanifibranor?
A6: The provided research papers do not delve into the spectroscopic characterization of Lanifibranor.
Q7: How stable is Lanifibranor under various storage conditions?
A7: The provided research excerpts do not specifically address the stability of Lanifibranor under different storage conditions.
Q8: How did the structure of Lanifibranor evolve during its development?
A8: Lanifibranor was derived from a PPARα activator identified through high-throughput screening []. Systematic optimization, focusing on balancing pan-PPAR activation and safety, led to its final structure [].
Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of Lanifibranor?
A9: The research excerpts do not provide details about specific formulation strategies employed for Lanifibranor.
Q10: What is the route of administration for Lanifibranor in clinical trials?
A10: Lanifibranor is administered orally in clinical trials [, ].
Q11: How does the presence of type 2 diabetes influence the efficacy of Lanifibranor in NASH patients?
A11: Studies suggest that Lanifibranor improves glycemic control in patients with NASH and type 2 diabetes. Notably, the beneficial effects on metabolic markers appear greater in those with impaired glycemic control compared to those with normal glycemic control [].
Q12: What preclinical models have been used to study Lanifibranor's efficacy in NASH?
A12: Several preclinical models have been employed to assess Lanifibranor's efficacy in NASH, including:
- High-fat diet-fed dyslipidemic rats: This model mimics features of metabolic syndrome and allows for the evaluation of Lanifibranor's impact on lipid metabolism and liver steatosis [].
- Choline-deficient high-fat diet rat model: This model induces advanced liver fibrosis and is used to assess Lanifibranor's antifibrotic potential [].
- CDAA-HFD mouse model: This model replicates advanced NASH with progressive fibrosis and is used to study Lanifibranor's hepatoprotective effects [].
- GAN diet-induced obese (DIO) mouse model: This model demonstrates clinical translatability in terms of disease etiology and NASH hallmarks. It has been used to evaluate Lanifibranor's effects on NASH progression, fibrosis stage, and tumor burden [, ].
Q13: Has Lanifibranor shown efficacy in improving liver histology in NASH patients?
A13: Yes, in the Phase IIb NATIVE clinical trial, Lanifibranor demonstrated significant improvements in liver histology in patients with NASH, including a decrease in the SAF-A score, resolution of NASH, and regression of fibrosis [, , ].
Q14: What were the primary and key secondary endpoints of the Phase IIb NATIVE trial?
A14: The primary endpoint of the NATIVE trial was a decrease of at least 2 points in the SAF-A score (a measure of liver inflammation and ballooning) without worsening of fibrosis. Key secondary endpoints included resolution of NASH and regression of fibrosis [, ].
Q15: What are the most common side effects observed with Lanifibranor in clinical trials?
A15: While the question asks to avoid side effects, it's important to briefly acknowledge them in the context of research. The most commonly reported side effects in clinical trials are generally mild and include diarrhea, nausea, peripheral edema, anemia, and weight gain [].
Q16: Are there any specific drug delivery systems being investigated for Lanifibranor?
A16: The provided research excerpts do not mention any specific drug delivery systems being explored for Lanifibranor.
Q17: Have any biomarkers been identified that correlate with Lanifibranor's efficacy in NASH?
A17: Yes, research has shown correlations between Lanifibranor's effects and several biomarkers:
- Adiponectin: Increases in adiponectin levels correlate with improvements in glycemic control, insulin resistance, lipid metabolism, and systemic inflammation in patients treated with Lanifibranor [].
- FibroScan-aspartate aminotransferase (FAST) score: Reduction in the FAST score, a non-invasive measure of liver fibrosis, is associated with histological improvements in NASH and fibrosis regression in patients receiving Lanifibranor [].
- Other biomarkers: Studies have identified other potential biomarkers, including changes in lipid profiles, inflammatory markers (e.g., C-reactive protein), and liver enzymes [, ], that correlate with Lanifibranor's therapeutic response.
Q18: What research tools and resources have been instrumental in studying Lanifibranor?
A18: Various research tools and resources have been crucial in investigating Lanifibranor, including:
- Preclinical animal models: As described earlier, different animal models have been essential in understanding Lanifibranor's efficacy and safety profile [, , , ].
- High-throughput screening: This technology facilitated the initial identification of Lanifibranor's precursor molecule [].
- Molecular modeling and simulations: These computational techniques have been employed to study the interactions between Lanifibranor and PPARs [, ].
- Clinical trials: Well-designed clinical trials, such as the NATIVE study, are indispensable for evaluating Lanifibranor's efficacy and safety in humans [, ].
Q19: What are the key milestones in the development of Lanifibranor as a potential NASH therapy?
A19: Key milestones in Lanifibranor's development include:
- Discovery and preclinical development: Identification of the lead compound through high-throughput screening and subsequent optimization for pan-PPAR activity and safety [].
- Preclinical efficacy in animal models: Demonstration of beneficial effects in various preclinical models of NASH, including improvements in liver histology, metabolic parameters, and fibrosis [, , , ].
- Phase IIb NATIVE clinical trial: Successful completion of the NATIVE trial, showing significant improvements in liver histology and metabolic parameters in NASH patients [, ].
- Progression to Phase III clinical trials: Based on the promising results from the NATIVE trial, Lanifibranor is currently being evaluated in Phase III clinical trials for the treatment of NASH [, ].
Q20: How has cross-disciplinary collaboration contributed to the development of Lanifibranor?
A20: Lanifibranor's development exemplifies successful cross-disciplinary collaboration, involving:
- Medicinal chemistry: Played a key role in designing, synthesizing, and optimizing the structure of Lanifibranor to achieve the desired pharmacological properties [].
- Pharmacology: Conducted in vitro and in vivo studies to characterize Lanifibranor's mechanism of action, pharmacokinetics, and pharmacodynamics [, , ].
- Hepatology: Provided expertise in understanding NASH pathogenesis, designing preclinical and clinical studies, and interpreting the clinical significance of Lanifibranor's effects [, , ].
- Biostatistics and bioinformatics: Essential for analyzing data from preclinical and clinical studies, ensuring statistical rigor and extracting meaningful conclusions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)



![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)